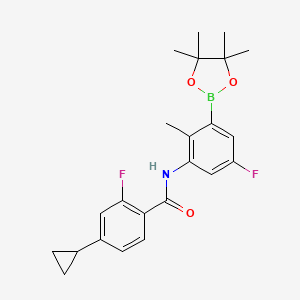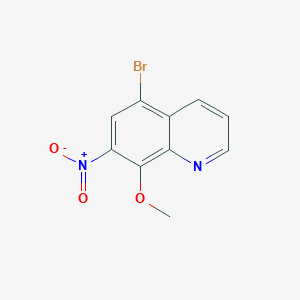
5-Bromo-8-methoxy-7-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-methoxy-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry . This compound is characterized by the presence of bromine, methoxy, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-Bromo-8-methoxy-7-nitroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 8-methoxyquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperature and solvent conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Bromo-8-methoxy-7-nitroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group results in the formation of 5-bromo-8-methoxy-7-aminoquinoline.
Scientific Research Applications
5-Bromo-8-methoxy-7-nitroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxy-7-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-8-methoxy-7-nitroquinoline can be compared with other similar compounds, such as:
5-Bromo-6-methoxy-8-nitroquinoline: This compound has a similar structure but with the methoxy and nitro groups at different positions, leading to different reactivity and biological activity.
5-Bromo-8-nitroquinoline: Lacks the methoxy group, which affects its solubility and reactivity compared to this compound.
8-Methoxy-7-nitroquinoline:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity that are distinct from its analogs.
Properties
Molecular Formula |
C10H7BrN2O3 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
5-bromo-8-methoxy-7-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10-8(13(14)15)5-7(11)6-3-2-4-12-9(6)10/h2-5H,1H3 |
InChI Key |
KXOVKTAPWYWDIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1[N+](=O)[O-])Br)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


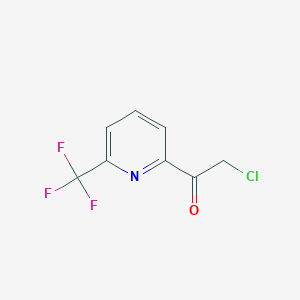
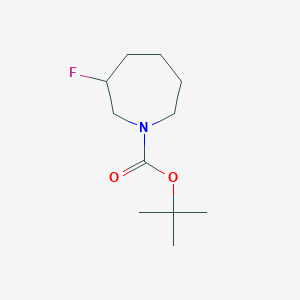
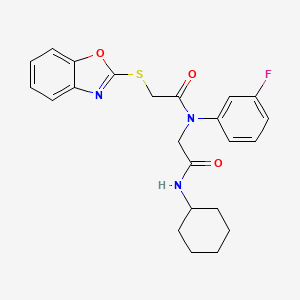
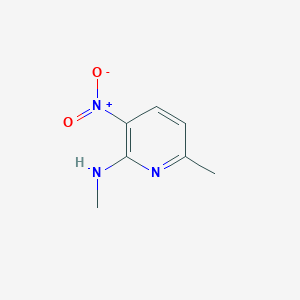







![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
